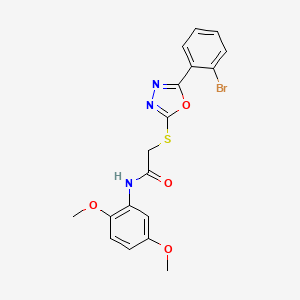

2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide

Description

2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide is a complex organic compound that features a unique combination of functional groups

Properties

Molecular Formula |

C18H16BrN3O4S |

|---|---|

Molecular Weight |

450.3 g/mol |

IUPAC Name |

2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide |

InChI |

InChI=1S/C18H16BrN3O4S/c1-24-11-7-8-15(25-2)14(9-11)20-16(23)10-27-18-22-21-17(26-18)12-5-3-4-6-13(12)19/h3-9H,10H2,1-2H3,(H,20,23) |

InChI Key |

WCDIUDYWERJURA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(O2)C3=CC=CC=C3Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide typically involves multiple steps:

Formation of 1,3,4-oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives.

Thioether formation: The oxadiazole derivative is then reacted with a thiol compound to introduce the thioether linkage.

Acetamide formation: The final step involves the reaction of the thioether with an acetamide derivative under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage.

Reduction: Reduction reactions can target the oxadiazole ring or the bromophenyl group.

Substitution: The bromine atom in the phenyl ring can be substituted with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Products may include sulfoxides or sulfones.

Reduction: Products may include reduced oxadiazole derivatives or debrominated phenyl rings.

Substitution: Products will vary depending on the nucleophile used, resulting in various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.

Material Science: It can be incorporated into polymers to enhance their properties.

Biology

Biological Probes: The compound can be used to study biological processes due to its ability to interact with specific biomolecules.

Medicine

Drug Development: Its unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry

Sensors: The compound can be used in the development of sensors due to its ability to undergo specific chemical reactions.

Mechanism of Action

The mechanism of action of 2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, while the thioether linkage can undergo redox reactions, influencing the compound’s activity. The bromophenyl group can participate in halogen bonding, further modulating its effects.

Comparison with Similar Compounds

Similar Compounds

- 2-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide

- 2-((5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide

Uniqueness

The presence of the bromine atom in 2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide distinguishes it from similar compounds. This bromine atom can participate in unique halogen bonding interactions, potentially enhancing the compound’s activity in various applications.

Biological Activity

The compound 2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide is a synthetic derivative that has garnered interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a detailed examination of its biological activity based on available literature and research findings.

Chemical Structure and Properties

- Molecular Formula : C22H22BrN3O3S

- Molecular Weight : 482.35 g/mol

- CAS Number : 332154-67-3

The compound features a 1,3,4-oxadiazole moiety, which is known for its diverse biological activities. The presence of bromine and methoxy substituents is significant for its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole moiety. For instance:

- Telomerase Inhibition : A related study demonstrated that certain oxadiazole derivatives exhibit significant telomerase inhibitory activity. Compounds with similar structural characteristics showed IC50 values less than 1 µM, indicating potent activity compared to standard inhibitors like staurosporine (IC50 = 6.41 µM) .

- Cell Cycle Arrest and Apoptosis : Flow cytometric analysis revealed that some derivatives could arrest the cell cycle at the G2/M phase and induce apoptosis in cancer cell lines such as MGC-803. This was associated with a reduction in dyskerin expression, a component of the telomerase complex .

Antimicrobial Activity

The biological evaluation of compounds similar to this compound has also indicated potential antimicrobial properties:

- In Vitro Studies : Research has shown that oxadiazole derivatives can exhibit antibacterial activity against various strains of bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

- Substituents on the Phenyl Ring : The position and nature of substituents (e.g., methoxy groups) significantly influence the compound's efficacy against cancer cells and bacteria.

- Oxadiazole Moiety : The presence of the oxadiazole ring is crucial for enhancing biological activity due to its ability to interact with various biological targets.

Study Example 1: Telomerase Inhibition

A series of oxadiazole derivatives were synthesized and screened for telomerase inhibition. Among them, compounds with bromophenyl substitutions exhibited the highest potency in inhibiting telomerase activity and inducing apoptosis in cancer cells .

Study Example 2: Antimicrobial Efficacy

In another study, several oxadiazole derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that compounds with electron-withdrawing groups showed enhanced antibacterial activity compared to those without such modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.